4-((Trifluoromethyl)thio)benzo[d]thiazole
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Overview
Description
4-((Trifluoromethyl)thio)benzo[d]thiazole is a heterocyclic compound that features a benzothiazole ring substituted with a trifluoromethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Trifluoromethyl)thio)benzo[d]thiazole typically involves the reaction of 2-aminobenzenethiol with trifluoromethylthiolating agents. One common method includes the use of trifluoromethanesulfanylamide as a trifluoromethylthiolating agent, which reacts with 2-aminobenzenethiol under mild conditions to yield the desired product . The reaction is generally carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow processes and the use of more efficient catalysts to enhance yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: 4-((Trifluoromethyl)thio)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated and nitrated benzothiazole derivatives.
Scientific Research Applications
4-((Trifluoromethyl)thio)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-((Trifluoromethyl)thio)benzo[d]thiazole varies depending on its application:
Comparison with Similar Compounds
- 2-((Trifluoromethyl)thio)benzo[d]thiazole
- 4-((Methylthio)benzo[d]thiazole
- 2-((Methylthio)benzo[d]thiazole
Comparison: 4-((Trifluoromethyl)thio)benzo[d]thiazole is unique due to the presence of the trifluoromethylthio group, which imparts distinct electronic and steric properties compared to its methylthio analogs. This difference can significantly affect the compound’s reactivity and biological activity, making it a valuable molecule for specific applications .
Properties
Molecular Formula |
C8H4F3NS2 |
---|---|
Molecular Weight |
235.3 g/mol |
IUPAC Name |
4-(trifluoromethylsulfanyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4F3NS2/c9-8(10,11)14-6-3-1-2-5-7(6)12-4-13-5/h1-4H |
InChI Key |
BBAAVXYPYFVQJM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)N=CS2 |
Origin of Product |
United States |
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